N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide is a synthetic compound featuring a piperazine core substituted with a 2-fluorophenyl group, an ethyl linker, and a 2-methoxyacetamide moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor interactions, particularly in the central nervous system (CNS) .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-21-12-15(20)17-6-7-18-8-10-19(11-9-18)14-5-3-2-4-13(14)16/h2-5H,6-12H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKZJLBVLVLQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN1CCN(CC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines in high yields . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels and alterations in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Fluorophenyl Groups
2-[4-(4-Fluorophenyl)-1-piperazinyl]-N-(2-methoxy-5-nitrophenyl)acetamide (CAS 882749-43-3)
- Key Differences: The fluorophenyl group is at the para position (vs. ortho in the target compound).
- Implications :
- The nitro group may enhance reactivity but reduce bioavailability due to higher polarity.
- Para-substituted fluorophenyl groups often exhibit distinct receptor-binding profiles compared to ortho-substituted analogues.
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (CAS 303091-53-4)
- Key Differences :
- Implications :
- Chlorine’s larger atomic radius and lipophilicity may alter receptor interactions.
- The absence of a methoxy group reduces hydrogen-bonding capacity.
Piperazine Derivatives with Sulfonyl or Alternative Linkers
2-(4-Fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (CAS 897618-28-9)
- Key Differences :
- Implications: Sulfonyl groups increase molecular weight (423.5 g/mol vs. Dual fluorination may enhance metabolic stability but increase lipophilicity.
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS 701926-99-0)
Opioid-Related Analogues with Piperidine/Piperazine Cores
Brifentanil (N-(2-fluorophenyl)-...acetamide)
- Key Differences :
- Implications: Piperidine’s lower polarity compared to piperazine enhances blood-brain barrier penetration. The target compound’s piperazine core may reduce opioid-like activity but improve selectivity for non-opioid targets.
Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
- Key Differences :
- Implications :
- Piperidine-based fentanyl analogues are associated with high opioid potency and overdose risk.
- The target compound’s piperazine moiety likely diminishes opioid receptor affinity, redirecting its pharmacological profile.
Analogues with Bulky or Heterocyclic Substituents
N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide (CAS 1049439-17-9)
- Key Differences :
- The 4-methoxyphenyl group may alter serotonin or dopamine receptor interactions.
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide (CAS 587004-28-2)
Biological Activity
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperazine moiety, which is commonly associated with various biological activities, including interactions with neurotransmitter receptors.
Chemical Structure
The molecular formula of this compound is C17H22FN3O2. The structure consists of:
- A piperazine ring , which provides flexibility and the ability to interact with various biological targets.
- A 2-fluorophenyl group , which may enhance the lipophilicity and biological activity of the compound.
- An acetamide functional group , which is known to influence receptor binding and activity.
1. Receptor Interactions
Research indicates that compounds similar to this compound often interact with various neurotransmitter receptors. The piperazine structure is known for its affinity towards serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation and anxiety disorders.
Table 1: Summary of Receptor Affinities
| Compound | Target Receptor | Affinity (Ki) |
|---|---|---|
| This compound | 5-HT1A | TBD |
| This compound | 5-HT2A | TBD |
The exact affinities (Ki values) for this specific compound are still under investigation, but related compounds have shown promising results.
2. Antidepressant Effects
Case studies have demonstrated that similar piperazine derivatives exhibit antidepressant-like effects in animal models. For instance, studies involving the administration of these compounds have shown increased locomotor activity and reduced immobility in forced swim tests, indicative of potential antidepressant properties.
Case Study Example:
- Study Title: "Evaluation of Piperazine Derivatives for Antidepressant Activity"
- Findings: Compounds structurally related to this compound displayed significant reductions in depressive-like behaviors in rodent models.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions starting from readily available precursors. The initial steps typically include the formation of the piperazine derivative followed by acetamide formation through standard coupling reactions.
Table 2: Synthesis Steps Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Saccharin, Acetonitrile, Piperazine | Intermediate Piperazine Derivative |
| 2 | Acetic Anhydride or Acetamide Reagent | This compound |
Q & A
Q. What are the critical considerations for optimizing the synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide to ensure high yield and purity?
The synthesis requires meticulous control of reaction parameters:
- Temperature : Exothermic reactions (e.g., amide couplings) demand gradual reagent addition to prevent decomposition .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution rates for piperazine-ethyl linkages .
- Catalysts : Use of coupling agents (e.g., HATU or EDCI) improves amide bond formation efficiency .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) removes unreacted piperazine derivatives .
- Monitoring : Thin-layer chromatography (TLC) or HPLC at each step ensures intermediate purity before proceeding .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should they be applied?
- NMR spectroscopy : H and C NMR confirm the piperazine ring environment (δ 2.5–3.5 ppm for N-CH groups) and acetamide carbonyl (δ ~170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy) and detects halogen isotopic patterns (e.g., fluorine) .
- Infrared (IR) spectroscopy : Stretching frequencies for C=O (~1650 cm^{-1) and C-F (~1100 cm) confirm functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and stability under accelerated degradation conditions .
Q. What are the primary pharmacological targets hypothesized for this compound based on its structural features?
The compound’s piperazine-ethyl-acetamide scaffold suggests activity at:
- Dopamine receptors : Piperazine derivatives often exhibit D/D affinity, modifiable via fluorophenyl substitution .
- Serotonin receptors : The 2-fluorophenyl group may enhance 5-HT binding, as seen in analogous structures .
- Sigma receptors : Methoxyacetamide moieties in related compounds show σ1 receptor interactions .
Initial screening should include radioligand binding assays for these targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different experimental models?
- Purity verification : Re-analyze batches via HPLC and NMR to exclude impurities influencing activity .
- Assay standardization : Compare results across models (e.g., cell-based vs. tissue-based) using consistent endpoints (e.g., IC or K) .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in vivo vs. in vitro .
Q. What strategies are recommended for assessing the metabolic stability of this compound in preclinical studies?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t) and identify cytochrome P450-mediated oxidation sites .
- Stable metabolite identification : Use F NMR or HRMS to track defluorination or hydroxylation products .
- Plasma stability : Monitor decomposition in plasma (37°C, 24 hrs) via HPLC to assess suitability for intravenous administration .
Q. How does the stereochemical configuration of this compound influence its binding affinity to target receptors?
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test isolated isomers in receptor-binding assays .
- Molecular docking : Compare enantiomer docking poses with X-ray crystal structures of target receptors (e.g., D receptor PDB: 3PBL) to predict stereospecific interactions .
- Structure-activity relationship (SAR) : Synthesize analogs with fixed stereochemistry (R/S) to quantify affinity differences .
Q. What computational approaches are validated for predicting the ADMET profile of this compound prior to in vivo testing?
- QSAR modeling : Train models on piperazine-acetamide datasets to predict permeability (e.g., Caco-2) and hERG channel inhibition .
- Molecular dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models (e.g., CHARMM-GUI) .
- In silico toxicity : Use DEREK or ProTox-II to flag structural alerts (e.g., methoxy group hepatotoxicity) .
Q. What experimental designs are effective for evaluating structure-activity relationships in this compound derivatives?
- Systematic substitution : Modify the fluorophenyl position (para vs. ortho) and acetamide chain length to map steric/electronic effects .
- Fragment-based design : Replace piperazine with morpholine or thiomorpholine to assess heterocycle contributions to potency .
- Statistical analysis : Apply multivariate regression (e.g., PLS) to correlate physicochemical properties (logP, PSA) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
